1,4-Cineole

Catalog No.
S576553
CAS No.
470-67-7
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Cineole

CAS Number

470-67-7

Product Name

1,4-Cineole

IUPAC Name

1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-8(2)10-6-4-9(3,11-10)5-7-10/h8H,4-7H2,1-3H3

InChI Key

RFFOTVCVTJUTAD-UHFFFAOYSA-N

SMILES

CC(C)C12CCC(O1)(CC2)C

Solubility

SLIGHTLY SOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER; SOL IN ALL PROPORTION IN ETHER, ALC
Insoluble in water, soluble in oils
soluble (in ethanol)

Synonyms

1,4-cineole

Canonical SMILES

CC(C)C12CCC(O1)(CC2)C

Potential Antidepressant and Anxiolytic Effects

Studies suggest that 1,4-Cineole may possess properties beneficial for treating anxiety and depression. Research in mice indicates that inhalation of 1,4-Cineole exhibits anxiolytic and antidepressant effects. These findings suggest its potential as a therapeutic option for central nervous system (CNS) disorders like anxiety, depression, and post-traumatic stress disorder (PTSD).

Antimicrobial and Anti-inflammatory Properties

1,4-Cineole demonstrates potential antimicrobial activity against various bacteria and fungi . This property has sparked research exploring its potential application in disinfectants, wound healing, and the development of novel antibiotics. Additionally, studies suggest that 1,4-Cineole may exhibit anti-inflammatory effects , making it a potential candidate for treating inflammatory conditions like arthritis and asthma.

Other Potential Applications

Research is ongoing to explore the diverse potential applications of 1,4-Cineole. Some areas of investigation include:

  • Insecticidal properties: Studies suggest 1,4-Cineole may possess insecticidal activity against certain insects .
  • Respiratory health: Research suggests 1,4-Cineole might aid in relieving coughs and other respiratory symptoms .

1,4-Cineole, also known as eucalyptol, is a bicyclic monoterpene oxide with the molecular formula C10H18OC_{10}H_{18}O. It features an oxabicyclo structure with an epoxy bridge connecting the first and fourth carbon atoms. This compound is primarily derived from eucalyptus oil and is recognized for its distinct aroma and flavor, often associated with minty and refreshing characteristics. It serves various roles in nature, functioning as a plant metabolite and contributing to the scent profiles of several essential oils .

  • Modulation of ion channels: 1,4-Cineole may interact with ion channels in cell membranes, affecting nerve impulses and potentially explaining its anticonvulsant properties.
  • Antioxidant activity: The molecule's structure suggests potential free radical scavenging activity, which could contribute to its anti-inflammatory effects.
  • Immunomodulation: 1,4-Cineole might influence the immune system by regulating the activity of immune cells.

1,4-Cineole undergoes several chemical transformations. Notably, it can be oxidized at the C-2 position by cytochrome P450 enzymes, specifically CYP3A4 in humans and CYP3A1/2 in rats, resulting in the formation of 2β-hydroxy-1,4-cineole. This reaction exemplifies its metabolic pathways and potential interactions within biological systems . Additionally, 1,4-cineole can react violently with strong oxidizers, highlighting the need for careful handling in laboratory settings .

1,4-Cineole possesses a range of biological activities. It has been studied for its anti-inflammatory, antimicrobial, and analgesic properties. Research indicates that it may enhance respiratory function and has been utilized in treatments for respiratory conditions due to its mucolytic effects . Furthermore, it exhibits antioxidant properties that may contribute to cellular protection against oxidative stress .

Synthesis of 1,4-cineole can be achieved through various methods:

  • Isomerization of α-terpineol: This method involves the catalytic isomerization of α-terpineol using heteropoly acids like H3PW12O40. This process yields both 1,8-cineole and 1,4-cineole .
  • Extraction from natural sources: 1,4-Cineole can be extracted from eucalyptus oil and other essential oils where it occurs naturally.
  • Chemical synthesis: Laboratory synthesis can also be conducted through various organic reactions involving precursor compounds.

The applications of 1,4-cineole are diverse:

  • Pharmaceuticals: Used as an ingredient in cough suppressants and inhalants for respiratory ailments.
  • Food Industry: Employed as a flavoring agent due to its pleasant aroma.
  • Cosmetics: Incorporated into perfumes and personal care products for fragrance.
  • Agriculture: Acts as a fumigant and insect repellent .

Studies on the interactions of 1,4-cineole with other compounds reveal its potential synergistic effects. For instance, when combined with certain antibiotics, it may enhance their efficacy against resistant bacterial strains. Additionally, its interaction with cytochrome P450 enzymes suggests implications for drug metabolism and pharmacokinetics in humans .

Several compounds share structural or functional similarities with 1,4-cineole. Here’s a comparison highlighting its uniqueness:

CompoundStructure TypeKey PropertiesUnique Features
1,8-CineoleBicyclic MonoterpeneAntimicrobial, anti-inflammatoryMore prevalent in certain essential oils
LimoneneMonoterpeneCitrus aroma; used in cleaning productsStronger citrus scent
CamphorBicyclic TerpeneAnalgesic; used in topical ointmentsSolid at room temperature
MentholMonoterpeneCooling sensation; used in topical analgesicsStrong menthol flavor

While all these compounds exhibit beneficial properties and applications in various industries, 1,4-cineole's unique epoxy structure contributes to its specific biological activities and aromatic profile that distinguishes it from others.

Physical Description

Colorless liquid with a minty lime odor; [HSDB]
Liquid
colourless mobile liquid; camphor like aroma

Color/Form

COLORLESS LIQ

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Boiling Point

173-174 °C
65.00 °C. @ 16.00 mm Hg

Heavy Atom Count

11

Taste

MINTY LIME OIL TASTE

Density

0.8997 @ 20 °C
0.850-0.908

LogP

2.97 (LogP)
2.97

Odor

MINTY LIME OIL ODOR

Melting Point

1 °C

UNII

B55JTU839B

GHS Hazard Statements

Aggregated GHS information provided by 1783 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.93 [mmHg]

Pictograms

Flammable

Flammable

Other CAS

470-67-7

Metabolism Metabolites

1_4_cineole has known human metabolites that include 7-Oxabicyclo[2.2.1]heptan-2-ol, 1-methyl-4-(1-methylethyl)-.

Wikipedia

1,4-Cineole

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

PROBABLY BY FRACTIONAL DISTILLATION OF ESSENTIAL OILS, EG, PINE OIL

General Manufacturing Information

7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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